molecular formula C12H20O B076352 Dodeca-3,6-dienal CAS No. 13553-09-8

Dodeca-3,6-dienal

Cat. No.: B076352
CAS No.: 13553-09-8
M. Wt: 180.29 g/mol
InChI Key: KPYAJCQYTVRFPU-UHFFFAOYSA-N
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Description

Dodeca-3,6-dienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two double bonds in its carbon chain. This compound is known for its role in various biological and chemical processes, particularly in the field of pheromone research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-3,6-dienal can be synthesized through several methods. One common approach involves the use of cross-coupling reactions, such as the palladium-catalyzed coupling of alkenyl halides with alkenylboranes. This method allows for the formation of the conjugated diene structure present in this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and efficient catalytic processes. For example, the use of palladium and iron catalysts in cross-coupling reactions has been reported to provide a practical and scalable method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

Dodeca-3,6-dienal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols.

    Substitution: It can participate in substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition to the aldehyde group.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dodeca-3,6-dienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodeca-3,6-dienal involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptor proteins in insects, triggering behavioral responses such as mating. The exact molecular targets and pathways can vary depending on the species and context of its use .

Comparison with Similar Compounds

Dodeca-3,6-dienal can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific chemical properties and biological activities, highlighting the unique characteristics of this compound.

Properties

CAS No.

13553-09-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodeca-3,6-dienal

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3

InChI Key

KPYAJCQYTVRFPU-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=O

Canonical SMILES

CCCCCC=CCC=CCC=O

Synonyms

3,6-Dodecadienal, (3Z,6Z)-

Origin of Product

United States

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